molecular formula C9H4ClF4N B1585931 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile CAS No. 261763-16-0

3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile

Cat. No.: B1585931
CAS No.: 261763-16-0
M. Wt: 237.58 g/mol
InChI Key: WUGOTINVGOAFKL-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile (CAS RN: 261763-16-0) is a halogenated aromatic nitrile with a complex substitution pattern. Its molecular structure includes:

  • Chlorine at the 3-position,
  • Fluorine at the 2-position,
  • Trifluoromethyl (-CF₃) at the 6-position,
  • An acetonitrile (-CH₂CN) group attached to the benzene ring.

This compound is likely used as a synthetic intermediate in pharmaceuticals or agrochemicals due to the electron-withdrawing effects of its substituents, which enhance reactivity in cross-coupling reactions or nucleophilic substitutions .

Properties

IUPAC Name

2-[3-chloro-2-fluoro-6-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF4N/c10-7-2-1-6(9(12,13)14)5(3-4-15)8(7)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGOTINVGOAFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)CC#N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378705
Record name 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261763-16-0
Record name 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of m-Xylene to Trichloromethyl Intermediates

  • Starting Material: m-Xylene (1,3-dimethylbenzene).
  • Reaction: Chlorination under free-radical conditions catalyzed by ultraviolet radiation or chemical initiators.
  • Conditions: Temperature maintained between 100°C to 130°C to maximize yield of 1,3-bis(trichloromethyl)benzene derivatives while minimizing over-chlorination.
  • Additives: Pyridine or trialkyl/triaryl phosphates may be added as scavengers to suppress side reactions.
  • Outcome: Formation of 1,3-bis(trichloromethyl)benzene (CMBC) with about 35-45 mole % yield.
  • Solvents: Inert solvents like hexane or toluene can be used; tetrachloroethylene is preferred for its recyclability.
  • Phase Transfer Catalysts: Long-chain trialkylammonium halides (e.g., n-dodecyl-trimethylammonium halide) improve reaction rates in biphasic systems.

Conversion of Trichloromethyl Intermediates to Benzyl Chlorides

  • Reagents: Chlorination of CMBC with chlorinating agents in strong basic aqueous media (NaOH or KOH, preferably >50% concentration).
  • Conditions: Reaction time 3-6 hours; temperature controlled to prevent decomposition.
  • Purification: Organic phase separated, washed, and distilled to remove by-products.
  • Result: Formation of 3-trifluoromethyl benzyl chloride as a key intermediate.

Fluorination to Introduce Trifluoromethyl Group

  • Reagents: Fluorination of benzyl chloride intermediates with hydrogen fluoride.
  • Catalysts: Fluorides and chlorides of antimony, phosphorus, tantalum, or niobium may be added to enhance selectivity.
  • Outcome: Selective conversion of trichloromethyl groups to trifluoromethyl groups, yielding 3-trifluoro-6-chlorobenzyl chloride.

Nucleophilic Substitution with Alkali Metal Cyanide

  • Reagents: Treatment of trifluorochloro-benzyl chloride with sodium cyanide in aqueous media.
  • Catalysts: Phase-transfer catalysts such as quaternary ammonium salts (e.g., methyl tricapryl ammonium chloride or dodecyl trimethyl ammonium chloride) or crown ethers.
  • Conditions: Biphasic reaction mixture with water and organic solvent; mild heating.
  • Yield: Typically 90-92% with purity >98%.
  • Isolation: Organic phase separated and product isolated by standard purification techniques.

Summary Table of Key Reaction Steps and Conditions

Step Reaction Type Starting Material Reagents/Conditions Catalyst/Additives Yield & Purity
1 Free-radical chlorination m-Xylene Cl2, UV radiation, 100-130°C Pyridine, trialkyl phosphates, phase-transfer catalysts 35-45 mol% CMBC
2 Chlorination in basic medium CMBC NaOH/KOH (>50%), chlorinating agents Phase-transfer catalysts High purity 3-trifluoromethyl benzyl chloride
3 Fluorination 3-trichloromethyl benzyl chloride Hydrogen fluoride, Sb/P/other chlorides Fluoride/chloride catalysts Selective trifluoromethyl introduction
4 Cyanide substitution 3-trifluoro-6-chlorobenzyl chloride NaCN, water Quaternary ammonium salts or crown ethers 90-92% yield, >98% purity

Research Findings and Optimization Notes

  • Maintaining temperature control during chlorination is critical to avoid over-chlorination and formation of non-recyclable by-products.
  • Use of strong aqueous bases in concentrated form (>75%) improves chlorination selectivity.
  • Phase-transfer catalysts significantly enhance the cyanide substitution step by facilitating transfer of cyanide ions into the organic phase.
  • Fluorination step benefits from additives such as antimony or phosphorus chlorides to increase rate and selectivity.
  • Reaction times must be optimized (e.g., 3-6 hours for chlorination) to maximize yield and minimize side reactions.
  • The process allows recycling of by-products such as tetrachloroethylene formed during chlorination steps, improving sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups, which make the aromatic ring more susceptible to nucleophilic attack.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different functional groups on the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium cyanide (NaCN) and potassium cyanide (KCN) under basic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted phenylacetonitriles, while oxidation and reduction can yield different functionalized aromatic compounds .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H4ClF4N
  • Molecular Weight : 237.58 g/mol
  • CAS Number : 261763-16-0

The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity, making it a valuable building block in organic synthesis.

Organic Synthesis

3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is widely used as an intermediate in the synthesis of complex organic molecules. Its unique chemical structure allows it to participate in various reactions, including:

  • Halogenation Reactions : The compound can act as a substrate for halogenase enzymes, facilitating the incorporation of halogen atoms into organic molecules.
  • Nucleophilic Substitution Reactions : It serves as a precursor for synthesizing other fluorinated compounds.

Pharmaceutical Development

The compound has potential applications in drug discovery and development due to its biological activities. It has been studied for its:

  • Anticancer Properties : Research indicates that it can induce apoptosis in various cancer cell lines (e.g., A549, HCT116, PC3) by modulating critical signaling pathways associated with tumor growth .
  • Antimicrobial Activity : Its efficacy against certain pathogens makes it a candidate for developing new antimicrobial agents.

Agrochemical Production

In the agrochemical sector, this compound is utilized in the formulation of herbicides and insecticides. The trifluoromethyl group contributes to the stability and effectiveness of these agrochemicals.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The findings revealed:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • HCT116 (colon cancer)
    • PC3 (prostate cancer)

The compound demonstrated significant cytotoxicity and induced apoptosis through activation of the MAPK signaling pathway.

Case Study 2: Synthesis of Fluorinated Compounds

In a synthetic chemistry project, researchers utilized this compound as an intermediate to develop new fluorinated drugs. The synthesis involved nucleophilic substitution reactions leading to compounds with enhanced pharmacological profiles .

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups such as chlorine, fluorine, and trifluoromethyl enhances its reactivity and ability to form stable complexes with various biological molecules . These interactions can lead to the modulation of biological pathways and the exertion of specific effects, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile, differing in substituent positions or functional groups:

Compound Name CAS RN Substituents Molecular Weight Key Properties/Applications
5-Chloro-2-(trifluoromethyl)phenylacetonitrile 261763-25-1 Cl (5), -CF₃ (2), -CH₂CN Not provided Potential intermediate for fluorinated APIs
5-Chloro-2-fluorophenylacetonitrile 75279-54-8 Cl (5), F (2), -CH₂CN Not provided Simpler structure; limited steric hindrance
3-(Trifluoromethyl)phenylacetonitrile 2338-76-3 -CF₃ (3), -CH₂CN 185.14 g/mol Commercial availability (>98% purity)
This compound 261763-16-0 Cl (3), F (2), -CF₃ (6), -CH₂CN Not provided High substitution complexity; niche synthesis

Key Structural and Functional Differences

Substituent Positioning

  • Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group in this compound (position 6) creates a stronger electron-deficient aromatic ring compared to 5-Chloro-2-(trifluoromethyl)phenylacetonitrile (-CF₃ at position 2). This difference influences reactivity in electrophilic substitutions .
  • Steric Hindrance : The 3-chloro and 6-trifluoromethyl groups in the target compound introduce greater steric bulk compared to 5-Chloro-2-fluorophenylacetonitrile, which lacks -CF₃ .

Biological Activity

3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile, with CAS number 261763-16-0, is a fluorinated aromatic compound of significant interest in medicinal chemistry and biological research. The unique structural features of this compound, particularly the trifluoromethyl group and halogen substitutions, influence its biological activity and potential therapeutic applications.

The presence of multiple fluorine atoms in the structure enhances the compound's lipophilicity and metabolic stability. This modification can improve the binding affinity to biological targets, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The fluorinated groups can enhance binding affinity to enzymes, potentially inhibiting their activity. This mechanism is crucial in designing inhibitors for various diseases.
  • Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), altering signaling pathways and eliciting therapeutic effects.

Biological Activity Studies

Recent studies have shown that compounds containing trifluoromethyl groups exhibit enhanced biological activities compared to their non-fluorinated counterparts. For instance, the incorporation of a trifluoromethyl group has been linked to increased potency in inhibiting serotonin uptake by 6-fold compared to non-fluorinated analogs .

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that fluorinated compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures showed GI50 values ranging from 0.77 to 9.76 µM against melanoma cell lines, indicating potent antiproliferative activity .
  • Enzyme Inhibition : Research indicated that fluorinated derivatives could inhibit key enzymes involved in metabolic pathways, such as kinases and proteases. These interactions are essential for developing targeted therapies for conditions like cancer and metabolic disorders .

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound NameStructure CharacteristicsBiological Activity
3-Chloro-4-fluorophenylacetonitrileChlorine and fluorine substitutionsModerate enzyme inhibition
3-Bromo-2-fluoro-6-(trifluoromethyl)phenylacetonitrileBromine instead of chlorineReduced binding affinity
Non-fluorinated analogNo halogen substitutionsLower metabolic stability

The presence of fluorine enhances electronic properties that contribute to superior biological activity compared to non-fluorinated analogs.

Toxicological Profile

Preliminary toxicological assessments indicate that this compound does not produce significant adverse health effects upon inhalation or skin contact in animal models . However, further studies are required to establish a comprehensive safety profile.

Q & A

Q. Purification :

  • Use column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate the product.
  • Recrystallization in ethanol or acetonitrile may improve purity .

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:
Key analytical techniques include:

  • NMR Spectroscopy :
    • ¹⁹F NMR : Identify fluorine environments; expect distinct peaks for -CF₃ and aryl-F (δ ~ -60 to -70 ppm for -CF₃, δ ~ -110 ppm for aryl-F) .
    • ¹³C NMR : Confirm nitrile carbon (δ ~ 115-120 ppm) and aromatic carbons adjacent to electron-withdrawing groups .
  • FT-IR : Detect C≡N stretch (~2240 cm⁻¹) and C-F stretches (1100-1250 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 256.0 (calculated for C₉H₃ClF₄N) .

Advanced: How do the electron-withdrawing substituents influence electrophilic substitution reactivity?

Methodological Answer:
The -Cl, -F, and -CF₃ groups are meta-directing and deactivate the aromatic ring, limiting further electrophilic reactions. Key considerations:

  • Reactivity Hierarchy : -CF₃ > -Cl > -F in terms of electron withdrawal .
  • Preferred Sites : Electrophiles target the para position to the nitrile group (if sterically accessible) or positions least hindered by existing substituents.
  • Experimental Design : Use computational tools (e.g., DFT) to map electron density and predict regioselectivity. Validate with nitration or sulfonation trials .

Advanced: What structure-activity relationships (SAR) are hypothesized for this compound in medicinal chemistry?

Methodological Answer:
While direct biological data is scarce, SAR can be inferred from analogs:

  • Trifluoromethyl (-CF₃) : Enhances lipophilicity and metabolic stability, improving membrane permeability .
  • Chloro/Fluoro Synergy : Dual halogens may increase binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450 inhibitors) .
  • Nitrile Group : Acts as a hydrogen bond acceptor; critical for interactions with serine proteases or kinases .

Q. Testing Strategy :

  • Screen against enzyme libraries (e.g., kinase panels) and compare with analogs like 3-(trifluoromethyl)phenylacetonitrile .
  • Use molecular docking to simulate binding modes with targets like EGFR or COX-2 .

Advanced: How can computational modeling guide the optimization of this compound’s reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites .
    • Simulate transition states for key reactions (e.g., nucleophilic aromatic substitution) to optimize conditions .
  • Molecular Dynamics (MD) :
    • Study solvation effects in polar aprotic solvents (e.g., DMF or DMSO) to improve reaction yields .
  • Docking Studies :
    • Predict interactions with biological targets using software like AutoDock Vina. Focus on π-π stacking with -CF₃ and H-bonding with -C≡N .

Advanced: How to resolve contradictions in reported spectroscopic data for similar halogenated phenylacetonitriles?

Methodological Answer:
Discrepancies may arise from substituent positional isomers (e.g., 3-chloro vs. 5-chloro derivatives) or solvent effects. Strategies include:

Control Experiments : Synthesize and characterize positional isomers (e.g., 3-Cl-2-F vs. 5-Cl-2-F) to compare NMR/IR profiles .

Solvent Standardization : Re-run spectra in deuterated DMSO or CDCl₃ to minimize solvent-induced shifts .

Cross-Validation : Compare data with PubChem entries (e.g., CID 2778126 for 5-chloro analogs) and literature benchmarks .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
Reactant of Route 2
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3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile

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